molecular formula C19H19N3O3S B2836140 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903764-43-1

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2836140
CAS No.: 1903764-43-1
M. Wt: 369.44
InChI Key: PXSOYSFFKCWIQG-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a piperidine ring, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.

    Attachment of the Thiophene Moiety: The thiophene group is attached through an acylation reaction, where thiophene-3-acetic acid or its derivatives react with the piperidine-quinazoline intermediate in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Quinazoline alcohols

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has potential as a pharmacophore for the development of new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities, suggesting that this compound might exhibit similar properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)quinazoline
  • 2-(4-(2-(Thiophen-3-yl)ethyl)piperazin-1-yl)quinazoline
  • 3-(4-(2-(Thiophen-3-yl)acetyl)piperazin-1-yl)quinazoline

Uniqueness

Compared to similar compounds, 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione stands out due to its specific combination of functional groups. The presence of both the piperidine ring and the thiophene moiety in conjunction with the quinazoline core provides a unique set of chemical and biological properties, potentially leading to enhanced activity and selectivity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17(11-13-7-10-26-12-13)21-8-5-14(6-9-21)22-18(24)15-3-1-2-4-16(15)20-19(22)25/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSOYSFFKCWIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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